4-Amino-2-fluoro-5-methylbenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-fluoro-5-methylbenzenesulfonamide followed by reduction to introduce the amino group . The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods
Industrial production of 4-Amino-2-fluoro-5-methylbenzenesulfonamide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems helps in maintaining the reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzenesulfonamides, and various fluorinated compounds .
Scientific Research Applications
4-Amino-2-fluoro-5-methylbenzenesulfonamide is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluorobenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding affinity.
4-Amino-5-methylbenzenesulfonamide: Lacks the fluoro group, which may influence its chemical stability and biological activity.
Uniqueness
4-Amino-2-fluoro-5-methylbenzenesulfonamide is unique due to the presence of both the fluoro and methyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
4-amino-2-fluoro-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQFMVVJFZQRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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